molecular formula C22H18FN3O4S B2755811 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-89-8

3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2755811
CAS RN: 898420-89-8
M. Wt: 439.46
InChI Key: FLYKGFRMFFKBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibition

Research into sulfonamide derivatives like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has shown the ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The introduction of a fluorine atom to the sulfonamide moiety can notably increase selectivity for COX-2 over COX-1, leading to the development of compounds with potential therapeutic applications in conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antihypertensive and Diuretic Activities

Quinazoline derivatives have been synthesized and evaluated for their antihypertensive and diuretic activities. These compounds, including N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, have shown potent activity, suggesting potential applications in managing hypertension and related conditions (Rahman et al., 2014).

Antiviral Agents

Derivatives of quinoline and sulfonamide, such as diarylpyrazolylquinoline benzenesulfonamides, have been identified for their potent anti-dengue virus activities. These compounds have demonstrated significant efficacy in vitro and in vivo against the dengue virus, highlighting their potential as antiviral agents (Lee et al., 2017).

Photodynamic Therapy for Cancer

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, displaying high singlet oxygen quantum yield. Such properties are crucial for photodynamic therapy applications, indicating their potential use in treating cancer through Type II photosensitization mechanisms (Pişkin et al., 2020).

Zinc(II) Detection

Fluorophores specific for Zinc(II) detection have been developed, including derivatives like 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid, showcasing their importance in studying intracellular Zn^2+ levels. These compounds fluoresce strongly when bound by Zn^2+, providing tools for biochemical and cellular studies (Kimber et al., 2001).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-14-24-20-9-4-3-8-18(20)22(27)26(14)16-7-5-6-15(12-16)25-31(28,29)17-10-11-21(30-2)19(23)13-17/h3-13,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKGFRMFFKBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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